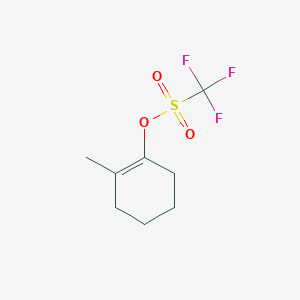
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene is an organofluorine compound that features a trifluoromethylsulfonyloxy group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene typically involves the introduction of the trifluoromethylsulfonyloxy group onto a cyclohexene ring. One common method is the reaction of 2-methyl-1-cyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the trifluoromethylsulfonyloxy group or to alter the cyclohexene ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or an alcohol.
Applications De Recherche Scientifique
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, enhancing their stability and activity. It is also employed in the design of probes for biological imaging.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene exerts its effects involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparaison Avec Des Composés Similaires
- Trifluoromethyl phenyl sulfone
- Trifluoromethyltrimethylsilane
- Sodium trifluoromethanesulfinate
Comparison: 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene is unique due to its cyclohexene ring structure, which imparts different reactivity and physical properties compared to linear or aromatic trifluoromethyl compounds Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry
Propriétés
Formule moléculaire |
C8H11F3O3S |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
(2-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H2,1H3 |
Clé InChI |
HSGJMDJLDHZPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
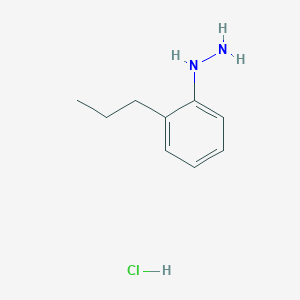
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
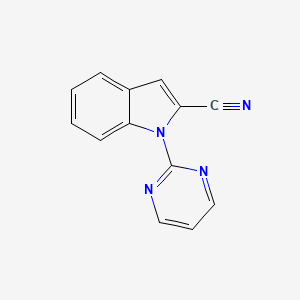
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
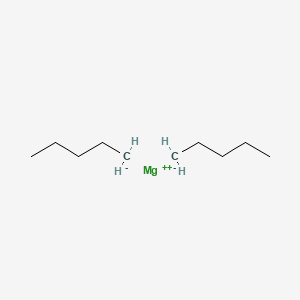
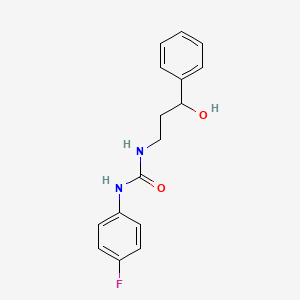
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)

![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
